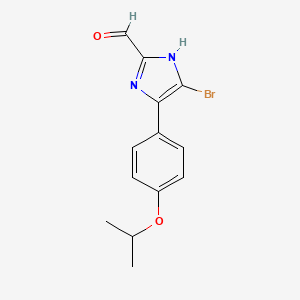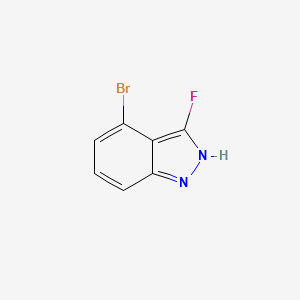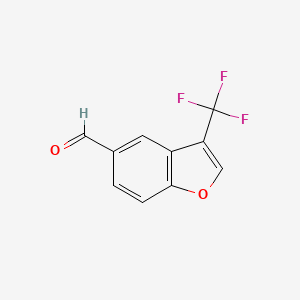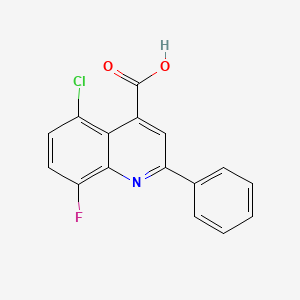
5-Chloro-8-fluoro-2-phenylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-8-fluoro-2-phenylquinoline-4-carboxylic acid is a quinoline derivative known for its significant biological activities. The quinoline ring system is a common structural motif in many biologically active compounds, including antimalarial, antibacterial, and anticancer agents . The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its biological activity and chemical stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-fluoro-2-phenylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction mixture is heated on a steam bath for 5-6 hours, leading to the formation of the intermediate 7-chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid . This intermediate can then be further reacted with various substituted amines to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may utilize microwave irradiation techniques to enhance reaction efficiency and yield. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods . This method involves the same reactants but uses microwave irradiation for a short duration (110-210 seconds), resulting in yields of 91-96% .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-8-fluoro-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to quinoline N-oxides or reduced quinoline derivatives .
Aplicaciones Científicas De Investigación
5-Chloro-8-fluoro-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Chloro-8-fluoro-2-phenylquinoline-4-carboxylic acid involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division . By inhibiting this enzyme, the compound induces DNA fragmentation and apoptosis in cancer cells . Molecular docking studies have shown good correlation between the compound’s interactions with topoisomerase II and its observed inhibitory activity .
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid: An intermediate in the synthesis of 5-Chloro-8-fluoro-2-phenylquinoline-4-carboxylic acid.
Fluoroquinolones: A class of antibiotics with a similar quinoline core structure, known for their broad-spectrum antibacterial activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which enhances its biological activity and chemical stability. The presence of both chlorine and fluorine atoms in the quinoline ring system contributes to its potent anticancer activity and makes it a valuable compound for further drug development .
Propiedades
Fórmula molecular |
C16H9ClFNO2 |
|---|---|
Peso molecular |
301.70 g/mol |
Nombre IUPAC |
5-chloro-8-fluoro-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H9ClFNO2/c17-11-6-7-12(18)15-14(11)10(16(20)21)8-13(19-15)9-4-2-1-3-5-9/h1-8H,(H,20,21) |
Clave InChI |
ACEBEQCRKOPLDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C(=C2)C(=O)O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



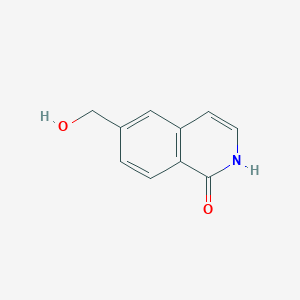
![2-acetamido-2-deoxy-alpha-D-galactopyranosyl-(1->3)-[6-deoxy-alpha-L-galactopyranosyl-(1->2)]-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranose](/img/structure/B13706482.png)

![Ethyl 3-[5-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13706504.png)
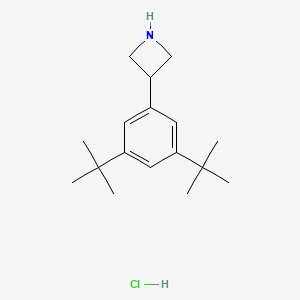

![Methyl 6-[1-(2-Tetrahydropyranyl)-5-pyrazolyl]pyridine-2-carboxylate](/img/structure/B13706527.png)
![6-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13706528.png)

